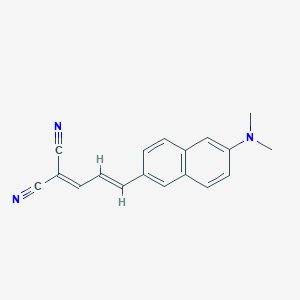
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and an allylidene malononitrile moiety, which contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile typically involves the condensation of 6-(dimethylamino)naphthalene-2-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium carbonate, facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the dimethylamino group.
科学研究应用
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties, making it valuable in studying molecular interactions and dynamics.
Biology: Employed in fluorescence imaging techniques to visualize biological processes at the cellular and molecular levels.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile primarily involves its ability to act as a fluorescent probe. The compound’s fluorescence properties are attributed to the conjugated system formed by the naphthalene ring and the allylidene malononitrile moiety. Upon excitation by light, the compound emits fluorescence, which can be detected and analyzed. This fluorescence behavior is influenced by the molecular environment, making it useful for studying various biological and chemical processes.
相似化合物的比较
Similar Compounds
- 2-(6-(Dimethylamino)naphthalen-2-yl)ethenylidene)malononitrile
- 2-(3-(6-(Dimethylamino)naphthalen-2-yl)propylidene)malononitrile
- 2-(3-(6-(Dimethylamino)naphthalen-2-yl)butylidene)malononitrile
Uniqueness
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile stands out due to its specific structural configuration, which imparts unique photophysical properties. The presence of the dimethylamino group enhances its electron-donating ability, while the allylidene malononitrile moiety contributes to its conjugation and fluorescence characteristics. These features make it particularly suitable for applications in fluorescence imaging and optoelectronics.
生物活性
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances lipophilicity, facilitating membrane permeability and interaction with cellular receptors.
- Antioxidant Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Activity : Derivatives of naphthalene compounds have shown promising antimicrobial effects against various pathogens.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Study 1: Anticancer Effects
In a study examining the anticancer effects of related compounds, it was found that this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death. The IC50 value was determined to be 15 µM, indicating significant potency against these cells.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of the compound using DPPH radical scavenging assays. The results demonstrated that the compound scavenged free radicals effectively, with an IC50 value of 25 µM. This suggests potential applications in preventing oxidative damage in biological systems.
属性
分子式 |
C18H15N3 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-[(E)-3-[6-(dimethylamino)naphthalen-2-yl]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C18H15N3/c1-21(2)18-9-8-16-10-14(6-7-17(16)11-18)4-3-5-15(12-19)13-20/h3-11H,1-2H3/b4-3+ |
InChI 键 |
ZZCQHWOJILATCX-ONEGZZNKSA-N |
手性 SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C=C(C#N)C#N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=CC=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















